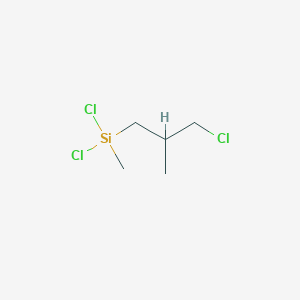

Silane, dichloro(3-chloro-2-methylpropyl)methyl-

Vue d'ensemble

Description

Synthesis of Silane Compounds

The synthesis of various silane compounds, including those with chloromethyl groups, has been explored through different methodologies. For instance, a series of multifunctional (chloromethyl)silanes were synthesized using coupling reactions between (chloromethyl)lithium and chlorosilanes, resulting in compounds such as Cl2Si(CH2Cl)2 and Si(CH2Cl)4, which are of significant interest for synthetic organosilicon chemistry due to their potential applications . Additionally, the synthesis of methyl-(γ-chloropropyl)dichlorosilane was achieved using a silica-supported Karstedt-type catalyst, with the optimization of reaction parameters leading to a high product yield of 78.42% .

Molecular Structure Analysis

The molecular structures of the synthesized silanes were characterized using various analytical techniques. NMR studies (1H, 13C, 29Si) and elemental analyses were employed, with single-crystal X-ray diffraction providing additional insights for certain compounds . These analyses are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the silanes.

Chemical Reactions Analysis

The reactivity of methyl silanes during chlorination has been studied, revealing that the presence of Si-Cl bonds significantly influences the structure of the resulting dichlorinated silanes. The Si-Cl bond appears to inhibit chlorination of the α-methyl group while promoting further chlorination of the α-chloromethyl group . Moreover, the synthesis and reactions of chloro(2-methylallyl)silanes have been investigated, demonstrating that the introduction of a chlorine atom into the 2-methylallyl radical strengthens the Si-C bond, making it more resistant to breakdown by Grignard reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of silanes are closely related to their molecular structure and the nature of their substituents. For example, the steric hindrance in isopropyl substituted disilanes affects their reactivity and the formation of hydro-disilanes at low temperatures . The photocatalytic chlorination of hydrosilanes using eosin Y and dichloromethane under visible-light irradiation is another example of how the chemical properties of silanes can be manipulated for synthetic applications .

Case Studies and Applications

The application of synthesized silanes extends to various fields, including material science. Silicon carbonitride materials derived from the distillation residue of methylchlorosilane synthesis have been used to produce composite materials and other Si-C-N materials, showcasing the potential of utilizing byproducts for cost-efficient production . The metal-catalyzed synthesis of methylchlorosilanes in a fluid bed further illustrates the industrial relevance of these compounds, with a focus on the reaction rate and selectivity .

Applications De Recherche Scientifique

Silane Coupling Agent in Polymer Composites

- Scientific Field: Polymer Science .

- Application Summary: Silane coupling agents are used to introduce functional groups onto the surfaces of particles, which improves adhesion at the inorganic/polymer interface .

- Methods of Application: The organic functional group of the silane coupling agent interacts with polymers, and the silanol group forms a covalent bond with the inorganic surface .

- Results or Outcomes: The use of silane coupling agents has led to improved properties such as environmental friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Synthesis of Trifluoromethylpyridines

- Scientific Field: Agrochemical and Pharmaceutical Industries .

- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- Methods of Application: Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Surface Modification Using Silylating Agents

- Scientific Field: Material Science .

- Application Summary: Sodium silicate-based silica aerogels are formed using various silylating agents .

- Methods of Application: The silylation ability depends on the molecular structure of the methoxysilane .

- Results or Outcomes: DMDMS was found to be an excellent silylating agent among the methoxysilanes studied .

Friedel-Crafts Alkylation

- Scientific Field: Organic Chemistry .

- Application Summary: The Friedel-Crafts reaction is a method of introducing an alkyl group onto the benzene ring .

- Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .

- Results or Outcomes: Despite its utility, the Friedel–Crafts alkylation has several limitations. For example, only alkyl halides can be used .

Production of Ultrapure Silicon

- Scientific Field: Semiconductor Industry .

- Application Summary: Silicon tetrachloride and trichlorosilane are intermediates in the production of ultrapure silicon in the semiconductor industry .

- Methods of Application: Chlorosilanes obtained from crude silicon are purified by fractional distillation techniques and then reduced with hydrogen to give silicon of 99.999 999 999% purity .

- Results or Outcomes: Organic chlorosilanes are frequently used as coatings for silicon and glass surfaces, and in the production of silicone (polysiloxane) polymers .

Safety And Hazards

Propriétés

IUPAC Name |

dichloro-(3-chloro-2-methylpropyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl3Si/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEISLJAYCUUJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862721 | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

CAS RN |

1628-11-1 | |

| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.